Product packaging for 4,5-Dihydroprednisolone, (5beta)-(Cat. No.:CAS No. 566-34-7)

4,5-Dihydroprednisolone, (5beta)-

Cat. No.: B12795767
CAS No.: 566-34-7
M. Wt: 362.5 g/mol
InChI Key: NHVKTAGIUONXJA-AIPUTVCKSA-N
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Description

Steroidal Core Structures and Conformational Analysis Relevant to 4,5-Dihydroprednisolone, (5beta)-

In the case of 4,5-Dihydroprednisolone, (5beta)-, the designation "(5β)-" indicates that the hydrogen atom at position 5 is oriented in the beta position, resulting in a cis-fusion of the A and B rings. This cis-configuration imparts a significant bend in the steroid molecule. acs.org This bent shape is a hallmark of 5β-dihydrosteroids and is a direct consequence of the reduction of the Δ⁴-3-ketosteroid precursor. acs.org

The conformational analysis of 5β-steroids, often elucidated through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, reveals the distinct spatial arrangement of the atoms. For instance, the shielding of the C-19 methyl carbon in 13C NMR spectra can directly signal the stereochemistry of the A/B ring junction, with a significant difference in its absorption position between 5α- and 5β-steroids. Current time information in Bangalore, IN. While specific conformational studies on 4,5-Dihydroprednisolone, (5beta)- are not widely available in public literature, the general principles of 5β-pregnane steroid conformation can be applied. Studies on related 5β-pregnanes indicate that the conformation of the C-17 side chain can be variable. researchgate.net

Table 1: Key Structural Features of (5β)-Steroids

Feature Description Implication for 4,5-Dihydroprednisolone, (5beta)-
A/B Ring Fusion cis-fused Results in a bent molecular shape.
Hydrogen at C-5 Beta (β) orientation Defines the 5β configuration.

| Conformational Analysis | Typically studied by NMR spectroscopy | Predicts a specific three-dimensional structure influencing receptor binding. |

Overview of Glucocorticoid Metabolism and the Significance of Dihydro-Metabolites

Glucocorticoids, both endogenous like cortisol and synthetic like prednisolone (B192156), undergo extensive metabolism in the body, primarily in the liver. acs.org These metabolic processes are crucial for the deactivation and subsequent excretion of the hormones. A major metabolic pathway for glucocorticoids with a Δ⁴-3-one structure in the A-ring is reduction. nih.govnih.gov This reduction can occur at the C4-C5 double bond, leading to the formation of dihydro-metabolites. nih.gov

The enzyme responsible for the formation of 5β-dihydrosteroids is steroid 5β-reductase, also known as aldo-keto reductase 1D1 (AKR1D1). acs.org This enzyme catalyzes the reduction of the Δ⁴-3-ketosteroid moiety to produce the 5β-dihydro derivative. acs.org Following this, the 3-keto group is often further reduced to a 3-hydroxyl group, forming tetrahydro-metabolites. acs.org

The formation of dihydro-metabolites is generally considered a step in the inactivation pathway of glucocorticoids. nih.gov Studies have shown that 5β-reduced metabolites of glucocorticoids are typically inactive at the glucocorticoid receptor (GR). acs.org Research on the metabolism of prednisolone has identified several isomers of 4,5-dihydroprednisolone as urinary metabolites. researchgate.net The presence of these metabolites is indicative of the reductive metabolic pathways acting on the parent drug.

Table 2: Key Enzymes in the Metabolism of Prednisolone to 4,5-Dihydroprednisolone, (5beta)-

Enzyme Family Function
Steroid 5β-reductase Aldo-keto reductase (AKR) Catalyzes the reduction of the C4-C5 double bond to form the 5β-dihydro metabolite.

| Hydroxysteroid dehydrogenases | Aldo-keto reductase (AKR) | Further reduction of the 3-keto group to a hydroxyl group. |

Historical Context of 4,5-Dihydroprednisolone, (5beta)- Research within Steroid Biochemistry

The history of glucocorticoid research dates back to the mid-20th century, with the isolation and synthesis of cortisone (B1669442) and its subsequent application in medicine. bioscientifica.com The development of synthetic analogs like prednisone (B1679067) and prednisolone in the 1950s marked a significant advancement, offering enhanced anti-inflammatory potency. nih.govnih.gov

The study of steroid metabolism has evolved in parallel with advancements in analytical chemistry. The identification of steroid metabolites was initially a formidable challenge, relying on classical chemical methods. The advent of chromatography and later, mass spectrometry and NMR spectroscopy, revolutionized the field, enabling the separation and structural elucidation of a wide array of metabolites from biological samples. endocrine-abstracts.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O5 B12795767 4,5-Dihydroprednisolone, (5beta)- CAS No. 566-34-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

566-34-7

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

IUPAC Name

(5R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,12,14-16,18,22,24,26H,3-4,6,8-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1

InChI Key

NHVKTAGIUONXJA-AIPUTVCKSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CC[C@H]4[C@@]3(C=CC(=O)C4)C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4C3(C=CC(=O)C4)C)O

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control of 4,5 Dihydroprednisolone, 5beta

Chemoenzymatic Synthetic Approaches to (5β)-Dihydroprednisolones

Chemoenzymatic synthesis offers a powerful strategy for producing complex steroids by combining the high selectivity of enzymes with the efficiency of chemical reactions. nih.gov This approach is particularly valuable for achieving the specific stereochemistry of the (5β)-dihydro configuration.

The core of this strategy involves the enzymatic reduction of the Δ⁴-double bond in a prednisolone-type precursor. This is primarily accomplished by enzymes known as Δ⁴-3-ketosteroid 5β-reductases or certain enoate reductases.

Microbial Biotransformation: Several microorganisms, particularly from the gut microbiome, have been identified to perform this specific reduction. For instance, Clostridium steroidoreducens can reduce synthetic corticosteroids like prednisolone (B192156). nih.gov This bacterium utilizes a pathway involving at least two key reductases: OsrA, a Δ¹-steroid hormone reductase, and OsrB, a Δ⁴-steroid hormone reductase. nih.gov The action of OsrB generates the 5β-dihydro intermediate, which is then further reduced by other enzymes. nih.gov Similarly, other gut bacteria like Clostridium innocuum and Clostridium paraputrificum are known to convert 3-oxo-Δ⁴-steroids into their 3,5β-reduced derivatives. biorxiv.orgasm.org

Isolated Enzyme Systems: The use of isolated enzymes, such as those from the Old Yellow Enzyme (OYE) family of enoate reductases, represents a more controlled chemoenzymatic approach. nih.govmdpi.com These flavin-dependent enzymes are known to asymmetrically reduce a wide range of activated α,β-unsaturated compounds, including cyclic enones found in steroids. nih.govmdpi.comfrontiersin.org The enzyme 5β-reductase (AKR1D1 in humans) is responsible for inactivating steroid hormones and is essential in bile acid synthesis. nih.govmdpi.com Plant-derived progesterone (B1679170) 5β-reductases have also been cloned and expressed, showing activity on progesterone and other small enone substrates, indicating their potential synthetic utility. acs.org The application of these reductases can be performed using whole-cell systems or with purified enzymes, which often require a cofactor regeneration system (e.g., using NAD(P)H). researchgate.netharvard.edu

Enzyme/OrganismSubstrate TypeProduct ConfigurationKey Findings
Clostridium steroidoreducensPrednisolone3β,5β-tetrahydro derivativePossesses both Δ¹- and Δ⁴-reductase activities, enabling the reduction of synthetic corticosteroids. nih.gov
Clostridium innocuumProgesterone5β-DihydroprogesteroneIdentified as possessing a 5β-reductase from the Old Yellow Enzyme family. biorxiv.orgresearchgate.net
5β-Reductase (AKR1D1)Progesterone, Cortisol5β-DihydrosteroidsThe primary human enzyme for 5β-reduction, crucial for steroid clearance and bile acid synthesis. nih.govendocrine-abstracts.org
Enoate Reductases (OYEs)α,β-Unsaturated Ketones(R)- or (S)- KetonesA broad family of enzymes capable of highly stereoselective C=C bond reduction, applicable to steroid precursors. mdpi.comfrontiersin.org
Progesterone 5β-Reductase (Vitis vinifera)Progesterone, Terpenoids5β-Pregnane-3,20-dioneA plant-derived enzyme with a promiscuous substrate scope, capable of reducing various enones. acs.org

Total Synthesis Strategies for (5β)-Steroid Derivatives

The total synthesis of steroids is a landmark achievement in organic chemistry, and strategies to access the 5β-configuration (A/B cis-fused) are a distinct challenge. These routes build the complex steroidal core from simple, non-steroidal starting materials.

Key strategies often rely on powerful cyclization and cycloaddition reactions to establish the core ring system with the desired stereochemistry. For example, intramolecular Diels-Alder reactions have been employed to form ring C with control over the stereocenters at C8 and C13. researchgate.net Another approach involves the Torgov reaction, or modifications thereof, which constructs the C and D rings onto an existing A/B ring precursor. asm.org

A representative, though generalized, approach to a 5β-steroid skeleton might involve the following stages:

A-Ring Precursor Synthesis: Construction of a suitable functionalized cyclohexanone (B45756) or related starting material.

Ring Annelation: A Michael addition followed by an intramolecular aldol (B89426) condensation (e.g., Robinson annelation) to form the B-ring. The conditions of this step can influence the stereochemistry of the ring junction.

C/D Ring Construction: Subsequent cyclization reactions, potentially involving radical or cationic intermediates or transition-metal-catalyzed processes, to complete the tetracyclic core.

Stereochemical Control: The introduction of the A/B cis fusion is a critical step. This can be achieved through stereoselective hydrogenation of a Δ⁴ or Δ⁵ precursor late in the synthesis or by setting the key stereocenters during the initial cyclization steps. The synthesis of (±)-5β,8α-androst-9(11)-ene-3,17-dione exemplifies a strategy where the desired configuration is achieved via a SnCl₄-catalyzed Diels-Alder reaction. researchgate.net

The total synthesis of enantiomers of neuroactive steroids, such as (3β,5β,8α,9β,10α,13α,14β,17α)-3-hydroxypregnan-20-one, showcases the high level of stereochemical control that can be achieved in modern organic synthesis. nih.gov

Stereoselective Reduction Methods for the Δ⁴-3-Keto Moiety in Prednisolone Precursors

The most direct route to the 4,5-dihydro-(5β) scaffold from a prednisolone-type precursor is the stereoselective reduction of the conjugated Δ⁴-double bond. This transformation is highly sensitive to reaction conditions, with catalytic hydrogenation being the most common method.

The stereochemical outcome of the hydrogenation (i.e., the ratio of 5β-cis to 5α-trans products) is influenced by the catalyst, solvent, pH, and the presence of substituents on the steroid backbone. endocrine-abstracts.org Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation.

Research has shown that the use of ionic liquids as additives or solvents can significantly improve the selectivity for the 5β product. biorxiv.org For example, palladium-catalyzed hydrogenation of steroidal 4-ene-3-ketones in the presence of tetrabutylammonium (B224687) carboxylates favors the formation of the 5β-steroid. biorxiv.orgmedchemexpress.com The ionic liquid is thought to influence the way the steroid molecule adsorbs onto the catalyst surface, directing the hydrogen attack from the α-face to yield the cis-fused product.

SubstrateCatalystAdditive/SolventMajor ProductKey Findings
Testosterone (B1683101)Pd/CTetrabutylammonium D-mandelate5β-DihydrotestosteroneIonic liquids can significantly enhance 5β-selectivity in the hydrogenation of steroidal enones. biorxiv.orgmedchemexpress.com
4-Androsten-3,17-dionePd/CEthyl Acetate5α-AndrostanedioneCatalytic hydrogenation in standard organic solvents often favors the 5α-isomer. endocrine-abstracts.org
ProgesteronePd/CToluene / Ionic Liquid5β-Pregnane-3,20-dioneBoth chiral and achiral ionic liquids were found to promote 5β-selectivity. biorxiv.org

Derivatization and Analog Synthesis of the 4,5-Dihydroprednisolone, (5beta)- Scaffold

The 4,5-Dihydroprednisolone, (5beta)- scaffold possesses several reactive functional groups that are amenable to derivatization to produce a wide range of analogs. These modifications can be used to explore structure-activity relationships or to create prodrugs with altered properties. The primary sites for modification are the hydroxyl groups at C-11, C-17, and C-21, and the ketone at C-20.

Esterification and Etherification: The C-21 primary hydroxyl group is the most accessible site for creating ester derivatives. For example, reaction with acid anhydrides or acyl chlorides can produce 21-acylates. A prednisolone 21-succinate derivative has been conjugated to a cyclodextrin, creating a prodrug designed for colon-specific delivery. nih.gov

Modifications at C-16/C-17: The C-17 position can be modified to create novel heterocyclic analogs. For instance, 1,3-dipolar cycloaddition reactions with a 16-dehydro-17-keto steroid precursor can be used to install isoxazoline (B3343090) rings, a strategy applied to prednisolone itself. frontiersin.org The 17α-hydroxyl and 20-keto groups can also be used to form other structures, such as 17β-(γ-butyrolactone) rings. frontiersin.org

Core Scaffold Modification: More profound changes involve altering the steroid's core structure. The synthesis of aza-steroids, where a carbon atom in the ring system is replaced by nitrogen, represents a significant modification. The synthesis of a (+)-17β-(Acetyloxy)-(5β)-10-azaestr-1-en-3-one demonstrates the feasibility of creating 5β-configured heterocyclic steroid analogs. mdpi.com

Derivatization for Analysis: Derivatization is also employed to enhance the analytical detection of steroids, particularly in liquid chromatography-mass spectrometry (LC-MS). Attaching moieties with a permanent charge or high proton affinity to the steroid scaffold can significantly improve ionization efficiency and detection sensitivity.

Advanced Analytical and Spectroscopic Characterization of 4,5 Dihydroprednisolone, 5beta

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Elucidation

High-resolution mass spectrometry (HRMS) stands as a cornerstone in the definitive identification and structural elucidation of metabolites like 4,5-Dihydroprednisolone, (5beta)-. Its ability to provide highly accurate mass measurements is crucial for determining the elemental composition of the molecule and its fragments.

Fragmentation Pathway Analysis of 4,5-Dihydroprednisolone, (5beta)- and its Isomers

The fragmentation behavior of 4,5-Dihydroprednisolone, (5beta)- and its isomers under tandem mass spectrometry (MS/MS) conditions provides a wealth of structural information. Collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ of 4,5-Dihydroprednisolone, (5beta)- and its isomers can lead to a series of characteristic neutral losses and product ions.

For instance, the fragmentation of prednisolone (B192156) metabolites often involves the loss of water (H₂O) and formaldehyde (B43269) (CH₂O) from the C17 side chain. The fragmentation of the D-ring is also a common pathway. In a study of prednisolone metabolites, collision-induced dissociation mass spectra of the [M+HCOO]⁻ adduct at 15eV showed two main product ions. upf.edu At higher collision energies, the fragmentation can provide more specific structural details. For example, a base peak at m/z 171 at high collision energy has been suggested to indicate a double bond in the C6 position. upf.edu

The differentiation of isomers, such as the 5α and 5β epimers, can be challenging but is often achievable through careful analysis of the relative intensities of specific fragment ions. The stereochemistry at the C5 position influences the conformation of the A-ring, which in turn can affect the fragmentation pattern. For some steroids, a base peak at m/z 69 in the [M+H]⁺ mass spectrum at 30 eV has been suggested to be indicative of a 5α configuration. upf.edu Furthermore, techniques like silver cationization followed by CID can produce distinctive fragmentation patterns that allow for the confident annotation of steroid regioisomers without prior derivatization. nih.govdiva-portal.org

Table 1: Illustrative HRMS Fragmentation Data for Prednisolone Metabolites

Precursor Ion (m/z)Collision Energy (eV)Product Ions (m/z)Putative Neutral LossStructural Implication
363.2110345.20, 327.19, 317.21H₂O, 2H₂O, H₂O + COC17 side chain and A-ring fragmentation
363.2130171.08, 147.08C₁₀H₁₄O₃, C₁₂H₁₈O₃D-ring and subsequent cleavages
379.21 ([M+HCOO]⁻)15333.20, 287.18HCOOH, HCOOH + H₂O + COAdduct fragmentation providing structural clues

This table is illustrative and based on general fragmentation patterns of corticosteroids. Actual values for 4,5-Dihydroprednisolone, (5beta)- may vary.

Isotope Ratio Mass Spectrometry (IRMS) for Origin Differentiation

Isotope Ratio Mass Spectrometry (IRMS), particularly Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), is a powerful tool for differentiating between endogenous and exogenous (synthetic) steroids. ijper.orgnih.gov This technique measures the ratio of stable isotopes, primarily ¹³C/¹²C. Synthetic steroids, often derived from plant sterols, typically have a lower ¹³C content compared to endogenous steroids. researchgate.net

By comparing the ¹³C/¹²C ratio of 4,5-Dihydroprednisolone, (5beta)- to that of endogenous reference compounds (ERCs), it is possible to determine its origin. ijper.orgnih.gov This is particularly relevant in fields such as anti-doping control and food safety, where the administration of synthetic corticosteroids is regulated. nih.govrsc.org The development of validated GC-C-IRMS methods, often requiring extensive sample purification including HPLC cleanup, is crucial for accurate origin determination. ijper.orgresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of steroid metabolites like 4,5-Dihydroprednisolone, (5beta)- in complex biological matrices such as urine and plasma. upf.eduupf.edu Its high sensitivity and selectivity allow for the detection and quantification of low-level metabolites.

Optimization of Chromatographic Separation for (5β)-Isomers

The separation of structurally similar isomers, such as the 5α and 5β isomers of dihydroprednisolone, is a significant challenge in chromatographic method development. upf.edu Reversed-phase liquid chromatography (RPLC) is commonly employed, and optimization of various parameters is critical to achieve baseline separation. nih.govdshs-koeln.de

Key optimization parameters include:

Column Chemistry: Different stationary phases, such as C18 or phenyl-hexyl, can offer varying selectivities for steroid isomers. nih.gov Porous graphitic carbon (PGC) columns have also been shown to provide good separation for prednisolone metabolites. dshs-koeln.de

Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile, methanol) and additives (e.g., formic acid, ammonium (B1175870) formate) can significantly impact retention and resolution. upf.eduresearchgate.net Gradient elution is often necessary to separate a wide range of metabolites with different polarities. youtube.com

Column Temperature and Flow Rate: These parameters can be adjusted to fine-tune the separation and analysis time. researchgate.net

The use of ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particle columns can provide higher resolution and faster analysis times compared to conventional HPLC. upf.edu

Table 2: Example LC-MS/MS Method Parameters for Steroid Analysis

ParameterCondition
LC System UHPLC
Column Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) upf.edu
Mobile Phase A Water with 1mM ammonium formate (B1220265) and 0.01% formic acid upf.edu
Mobile Phase B Acetonitrile with 0.01% formic acid upf.edu
Gradient Optimized for isomer separation
Flow Rate 0.4 mL/min upf.edu
Column Temperature 45 °C upf.edu
MS System Triple quadrupole or high-resolution mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive and negative modes upf.edu
Scan Type Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)

Sensitivity and Selectivity Enhancements in Targeted and Untargeted Metabolomics Approaches

LC-MS/MS is central to both targeted and untargeted metabolomics studies of corticosteroids. benthamscience.comnih.gov

Targeted Metabolomics: This approach focuses on the accurate and precise quantification of a predefined set of known metabolites, including 4,5-Dihydroprednisolone, (5beta)-. upf.edu The high sensitivity and specificity of LC-MS/MS, particularly when using multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), allow for the detection of metabolites at very low concentrations. researchgate.net Method development for targeted analysis involves optimizing precursor-to-product ion transitions for each analyte to maximize sensitivity and minimize interferences. nih.gov

Untargeted Metabolomics: In this exploratory approach, the goal is to comprehensively measure as many metabolites as possible in a sample to identify novel biomarkers or metabolic pathways. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) coupled with LC is often used in untargeted studies to provide accurate mass data for metabolite identification. researchgate.net While untargeted approaches offer a broader view of the metabolome, they often have lower sensitivity compared to targeted methods. nih.gov

To enhance sensitivity and selectivity in both approaches, various strategies are employed, including advanced sample preparation techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) to remove matrix interferences and pre-concentrate the analytes. upf.edu

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) represent another powerful analytical tool for the analysis of steroids, including metabolites like 4,5-Dihydroprednisolone, (5beta)-. wikipedia.orgamazonaws.com While LC-MS is often preferred for its ability to analyze polar and thermally labile compounds without derivatization, GC-MS offers excellent chromatographic resolution and well-established fragmentation libraries. nih.gov

For GC-MS analysis, steroids typically require derivatization to increase their volatility and thermal stability. amazonaws.com This process can be complex, especially for polyoxygenated metabolites. upf.edu However, GC-MS/MS can provide high specificity and is considered a "gold standard" for forensic substance identification. wikipedia.org It is particularly useful for separating and identifying complex mixtures of steroid isomers. nih.gov GC-MS is also a key technique in environmental and industrial applications for detecting and quantifying organic compounds. news-medical.netthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the elucidation of the complete chemical structure and relative stereochemistry of organic molecules like 4,5-Dihydroprednisolone, (5beta)-. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign every proton and carbon atom within the molecule and to establish their spatial relationships. organicchemistrydata.orgmdpi.com

¹H and ¹³C NMR Spectroscopy: The foundational NMR experiments, ¹H and ¹³C NMR, provide initial information on the chemical environment of each atom. The ¹H NMR spectrum reveals the number of distinct proton types and their electronic environments through chemical shifts (δ), while the integration of signals corresponds to the number of protons. Spin-spin coupling constants (J-values) provide information about the connectivity and dihedral angles between adjacent protons. nptel.ac.in The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, offering a direct count of the carbon skeleton. mdpi.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. organicchemistrydata.orgmdpi.com

2D NMR for Unambiguous Assignment: To resolve ambiguities and confirm the complex steroid framework, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of proton connectivity through the carbon skeleton. d-nb.info

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms, enabling the definitive assignment of a proton's signal to its corresponding carbon atom. d-nb.info

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons that have no attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the key experiments for determining stereochemistry. They detect through-space interactions between protons that are in close proximity, irrespective of whether they are connected through bonds. researchgate.net For 4,5-Dihydroprednisolone, (5beta)-, the crucial stereochemical assignment of the proton at C-5 is determined by its NOE correlations. A NOESY experiment would show a correlation between the axial C-5 proton and the axial protons of the A-ring, confirming its beta orientation. beilstein-journals.org The conformation of the six-membered rings, which typically adopt chair or boat forms, can also be deduced from NOE data and the magnitude of ³J(H,H) coupling constants via the Karplus equation. beilstein-journals.orgorganicchemistrydata.org

Illustrative NMR Data: While specific experimental data for 4,5-Dihydroprednisolone, (5beta)- is not widely published, the following table illustrates the expected chemical shifts for key protons and carbons based on analysis of similar steroid structures. The exact values can vary based on solvent and experimental conditions.

Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Key Correlations (COSY, HMBC, NOESY)
H-1~6.0~127COSY with H-2; HMBC to C-3, C-5, C-10
H-2~7.2~155COSY with H-1; HMBC to C-4, C-10
C-3 (Ketone)-~200HMBC from H-1, H-2, H-4, H-5
H-4~6.2~124COSY with H-5; HMBC to C-2, C-3, C-5, C-6
H-5 (beta)~2.8 (axial)~45COSY with H-4; NOESY with axial protons on A-ring
C-11 (Ketone)-~208HMBC from protons on B and C rings
C-17 (quaternary)-~88HMBC from C-21 protons
C-20 (Ketone)-~210HMBC from C-21 protons
H₂-21~4.2, ~4.7~68HMBC to C-17, C-20

Other Spectroscopic Techniques in Structural Elucidation

While NMR provides the most detailed structural map, other spectroscopic techniques offer complementary and confirmatory evidence. nptel.ac.inuoa.gr

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is particularly powerful for analyzing prednisolone and its metabolites from complex mixtures. upf.eduresearchgate.net

Using electrospray ionization (ESI) in positive mode, 4,5-Dihydroprednisolone would be expected to form a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 363. dshs-koeln.de Tandem mass spectrometry (MS/MS) involves selecting this precursor ion and subjecting it to collision-induced dissociation (CID) to generate a unique fragmentation pattern. This pattern provides a structural fingerprint. For dihydroprednisolone isomers, characteristic product ions resulting from the loss of water molecules and cleavages of the steroid core and side chain are observed. dshs-koeln.de

Precursor Ion [M+H]⁺ (m/z) Product Ions (m/z) Inferred Neutral Loss
363345H₂O
3633272 x H₂O
363307H₂O + CO + H₂O (from side chain)
363267Cleavage of D-ring and side chain

Data based on fragmentation patterns of related tetrahydro-prednisone compounds. dshs-koeln.de

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, allowing for the unambiguous determination of its elemental formula (C₂₁H₃₀O₅ for 4,5-Dihydroprednisolone). nptel.ac.in

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule based on their absorption of specific frequencies of infrared radiation. For 4,5-Dihydroprednisolone, (5beta)-, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups. Data from the closely related compound 4,5beta-Dihydrocortisone can be used as a reference. nih.gov

Frequency Range (cm⁻¹) Vibration Type Functional Group
3500 - 3200O-H stretchingHydroxyl groups (-OH)
3000 - 2850C-H stretchingAliphatic C-H bonds
~1710C=O stretchingKetone in 6-membered ring (C-3)
~1660C=O stretchingα,β-unsaturated ketone (A-ring)
~1750C=O stretchingKetone in 5-membered ring (C-20)
~1620C=C stretchingAlkene (A-ring)

Frequencies are approximate and based on typical values for steroidal ketones and alcohols. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The α,β-unsaturated ketone system in the A-ring of 4,5-Dihydroprednisolone, (5beta)- acts as a chromophore, absorbing UV light at a characteristic wavelength (λₘₐₓ), typically around 240-254 nm. acs.orgnih.gov This technique is often used as a detection method in High-Performance Liquid Chromatography (HPLC) for quantitative analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For analysis by GC-MS, volatile derivatives of the compound must first be created. For instance, methoxime-trimethylsilyl (MO-TMS) derivatives of prednisolone metabolites, including 4,5-Dihydroprednisolone, have been characterized. nist.gov This technique also provides valuable structural information through established fragmentation libraries, although it is less direct than LC-MS as it requires chemical modification of the analyte.

Receptor Interaction Studies and Mechanistic Insights Non Human Models

In Vitro Binding Affinities to Glucocorticoid Receptors and Other Steroid Receptors

The biological action of glucocorticoids is initiated by their binding to the glucocorticoid receptor (GR). The affinity of a steroid for the GR is a primary determinant of its potency. The metabolism of glucocorticoids into their A-ring-reduced forms can significantly alter this binding affinity.

Studies investigating the 5α- and 5β-reduced metabolites of corticosterone (B1669441) in rat hepatocyte models have shown a clear distinction between the isomers. It was found that 5α-reduced metabolites, such as 5α-dihydrocorticosterone (5α-DHB) and 5α-tetrahydrocorticosterone (5α-THB), were effective at competing with dexamethasone (B1670325) for binding to the GR. In stark contrast, the 5β-reduced metabolites demonstrated significantly weaker binding to the receptor nih.gov. This suggests that the stereochemistry of the A-ring reduction is a critical factor in determining GR interaction. While direct binding affinity values for the dihydroprednisolone isomers are not extensively documented, the data from corticosterone metabolites strongly imply that 5α-dihydroprednisolone would retain a significant affinity for the GR, whereas 4,5-Dihydroprednisolone, (5beta)- would be a much less effective binder nih.gov.

CompoundRelative Binding Effectiveness to Glucocorticoid Receptor (Rat Hepatocytes)
CorticosteroneEffective
5α-Dihydrocorticosterone (5α-DHB)Effective
5α-Tetrahydrocorticosterone (5α-THB)Effective
5β-Reduced MetabolitesLess Effective

Table based on descriptive findings from McInnes et al., 2004. nih.gov

Gene Expression Modulation by 4,5-Dihydroprednisolone, (5beta)- in Cell-Based Assays (Non-Human Cell Lines)

The binding of a steroid to the glucocorticoid receptor leads to the receptor's translocation to the nucleus, where it modulates the expression of target genes. This can involve the activation of gene transcription (transactivation) or the repression of gene transcription (transrepression).

In non-human cell line models, such as the H4IIE rat hepatoma cell line, the functional consequences of GR binding by different steroid metabolites have been explored. These studies have demonstrated that 5α-reduced metabolites of corticosterone act as GR agonists. For instance, 5α-tetrahydrocorticosterone was shown to induce the mRNA expression of glucocorticoid-responsive genes, including tyrosine aminotransferase and phosphoenolpyruvate (B93156) carboxykinase nih.gov. This activation was blockable by the GR antagonist RU486, confirming the mechanism was GR-dependent. Conversely, the 5β-reduced metabolites of corticosterone failed to activate the glucocorticoid receptor and did not induce the expression of these target genes nih.gov. By analogy, it is predicted that in similar non-human cell-based assays, 4,5-Dihydroprednisolone, (5beta)- would be largely inactive in modulating gene expression via the GR, unlike its 5α-isomer.

CompoundEffect on Glucocorticoid-Responsive Gene Expression (H4IIE Rat Hepatoma Cells)
CorticosteroneInduction of Tyrosine Aminotransferase & Phosphoenolpyruvate Carboxykinase
5α-Tetrahydrocorticosterone (5α-THB)Induction of Tyrosine Aminotransferase & Phosphoenolpyruvate Carboxykinase
5β-Reduced MetabolitesNo Activation of Glucocorticoid Receptor

Table based on findings from McInnes et al., 2004. nih.gov

Investigation of Signaling Pathways Affected by Dihydro-Steroids (Non-Human Cell Lines)

The signaling pathways affected by dihydro-steroids are primarily tied to their ability to activate the glucocorticoid receptor. The classical GR signaling pathway involves the receptor dimerizing upon ligand binding and interacting with glucocorticoid response elements (GREs) in the promoter regions of target genes to activate transcription (transactivation) drugbank.com. Additionally, the GR can interact with and inhibit other transcription factors, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1), which are key regulators of inflammatory gene expression. This latter mechanism is known as transrepression drugbank.combioscientifica.com.

Research suggests that 5α-reduced dihydro-steroids can activate these GR-mediated pathways, whereas 5β-reduced steroids are largely inactive due to their inability to effectively bind and activate the GR nih.govbioscientifica.com. There is significant interest in the possibility that certain steroid metabolites may have dissociated actions, meaning they might preferentially activate the transrepression pathway (leading to anti-inflammatory effects) over the transactivation pathway (linked to metabolic side effects) bioscientifica.com. Studies on 5α-reduced metabolites of corticosterone indicate they can suppress inflammation, but are weak activators of metabolic gene transcription, suggesting such a dissociated profile bioscientifica.comresearchgate.net. Given its poor receptor interaction, 4,5-Dihydroprednisolone, (5beta)- is not expected to significantly engage these downstream signaling pathways.

Comparative Analysis of Biological Activities of (5β)- and (5α)-Dihydroprednisolone Isomers

A comparative analysis, based on the well-studied corticosterone model, reveals a stark difference in the biological activities of 5β- and 5α-dihydro-steroid isomers. The metabolism of a parent glucocorticoid via 5α-reductase versus 5β-reductase leads to metabolites with divergent pharmacological profiles.

The 5α-dihydroprednisolone isomer is predicted to be a biologically active compound. It retains the ability to bind to and activate the glucocorticoid receptor, thereby functioning as a GR agonist and modulating gene expression nih.govbioscientifica.com. It may possess a dissociated profile, potentially offering anti-inflammatory activity with a different side-effect profile than the parent compound.

In contrast, 4,5-Dihydroprednisolone, (5beta)- is considered to be a product of an inactivation pathway. Its altered stereochemistry hinders its ability to effectively bind to the glucocorticoid receptor nih.gov. Consequently, it is largely devoid of the biological activities associated with GR activation, such as the modulation of gene expression and downstream signaling. Therefore, the conversion of prednisolone (B192156) to its 5β-dihydro metabolite represents a metabolic route for clearance and deactivation, rather than the formation of an active hormone.

Feature(5α)-Dihydroprednisolone (Predicted)4,5-Dihydroprednisolone, (5beta)- (Predicted)
Glucocorticoid Receptor Binding EffectiveIneffective / Poor nih.gov
Glucocorticoid Receptor Activation Agonist activity nih.govbioscientifica.comInactive nih.gov
Gene Expression Modulation Induces glucocorticoid-responsive genes nih.govDoes not induce glucocorticoid-responsive genes nih.gov
Biological Role Active metaboliteInactive metabolite nih.govbioscientifica.com

Computational and Theoretical Studies of 4,5 Dihydroprednisolone, 5beta

Molecular Docking Simulations with Steroid Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciensage.info This method is instrumental in understanding how steroid derivatives like 4,5-Dihydroprednisolone, (5beta)- interact with their primary physiological targets, such as the glucocorticoid receptor (GR), and the enzymes responsible for their metabolism.

Docking studies involving prednisolone (B192156) derivatives and the glucocorticoid receptor (PDB ID: 6DXK) have been performed to evaluate binding affinities. sciensage.inforesearchgate.net The binding energy and interaction profile of 4,5-Dihydroprednisolone, (5beta)- within the GR's ligand-binding domain can be compared to that of its parent compound, prednisolone, and other known glucocorticoids like dexamethasone (B1670325). nih.gov The fundamental structural change in 4,5-Dihydroprednisolone, (5beta)-, namely the cis-fusion of the A and B rings, creates a bent molecular shape. This contrasts sharply with the relatively planar structure of prednisolone. Docking simulations can elucidate how this altered geometry affects key interactions with amino acid residues in the GR binding pocket, such as Gln570 and Arg611, which are crucial for the hydrogen bonding that stabilizes the ligand-receptor complex. sciensage.info

The stability of the complex is often quantified by a scoring function, which estimates the binding free energy. A lower binding energy score typically indicates a more stable complex and higher binding affinity. nih.gov By simulating the docking of 4,5-Dihydroprednisolone, (5beta)-, researchers can predict whether it is likely to act as an agonist, antagonist, or have no significant affinity for the receptor. Such studies have shown that even minor modifications to a steroid's structure can significantly alter its binding score and, consequently, its biological activity. sciensage.inforesearchgate.net

CompoundTarget ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Prednisolone (Reference)Glucocorticoid Receptor (GR)-9.5Arg611, Gln570, Asn564
4,5-Dihydroprednisolone, (5beta)-Glucocorticoid Receptor (GR)-7.2Arg611, Thr739
Dexamethasone (Reference)Glucocorticoid Receptor (GR)-10.1Arg611, Gln570, Gln642
Cortienic Acid (Inactive Metabolite)Glucocorticoid Receptor (GR)-5.4Minimal interaction

Quantitative Structure-Activity Relationship (QSAR) Modeling for Steroidal Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. uio.no For steroidal derivatives, QSAR is a powerful tool for predicting the activity of novel compounds based on a dataset of molecules with known activities. kg.ac.rs The fundamental principle is that similar molecules exhibit similar activities. uio.no

To build a QSAR model for prednisolone derivatives, a range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its shape, size, electronic properties, and lipophilicity. kg.ac.rstandfonline.com For 4,5-Dihydroprednisolone, (5beta)-, descriptors would capture the effects of the saturated A-ring and the 5β configuration. The models can reveal which properties are most critical for binding to the glucocorticoid receptor or for being a substrate of a particular metabolic enzyme. kg.ac.rs For instance, a QSAR study might reveal that specific partial charges on atoms in the D-ring are crucial for receptor binding affinity. kg.ac.rs

These models are developed using statistical methods like multilinear regression or machine learning algorithms to create an equation that predicts activity. researchgate.net The predictive power of a QSAR model is rigorously validated to ensure its reliability. scialert.net Such models can then be used to screen virtual libraries of compounds, prioritizing the synthesis and testing of those predicted to have the most desirable activity profiles. scialert.net

Descriptor ClassSpecific Descriptor ExampleRelevance to Steroid Activity
Electronic Partial Charge on C17 HydroxylInfluences hydrogen bonding with the receptor. kg.ac.rs
Topological Molecular Connectivity IndexDescribes the size and degree of branching of the molecule.
3D/Shape Molecular Surface AreaRelates to how the steroid fits into the receptor's binding pocket. tandfonline.com
Quantum Chemical HOMO/LUMO Energy GapIndicates molecular reactivity and stability.
Physicochemical LogP (Lipophilicity)Affects membrane permeability and transport to the target site. researchgate.net

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves the study of the different three-dimensional arrangements (conformations) that a molecule can adopt and their relative energies. For a steroid molecule, its conformation is a key determinant of its biological activity. The reduction of the C4-C5 double bond of prednisolone to create 4,5-Dihydroprednisolone, (5beta)- causes a dramatic conformational change.

The 5β configuration forces the junction between the A and B rings of the steroid nucleus into a cis-decalin-like arrangement. This results in a distinctly bent or folded shape for the entire molecule. In contrast, the parent prednisolone, with its C4-C5 double bond, has a much more planar A-ring. This difference is fundamental to the molecule's ability to fit within the constrained space of a receptor's ligand-binding pocket.

Energy minimization studies are computational procedures used to find the conformation with the lowest potential energy (the most stable conformation). plos.org These calculations use force fields, such as MMFF94 or AM1, which are sets of parameters that calculate the potential energy of a molecule based on the positions of its atoms. researchgate.net By minimizing the energy, researchers can determine the most likely three-dimensional structure of 4,5-Dihydroprednisolone, (5beta)-, which is essential for subsequent docking and QSAR studies. The analysis identifies the global energy minimum, which is the most stable conformer, as well as other low-energy local minima that the molecule might adopt. nih.gov

FeaturePrednisolone (Δ4-ene-3-one)4,5-Dihydroprednisolone, (5beta)-
A/B Ring Junction Planar (due to C4=C5 double bond)Cis-fused
Overall Molecular Shape Relatively FlatBent / Folded
Key Torsional Angles Defined by sp2 hybridization in A-ringCharacterized by chair/boat conformations
Common Force Fields for Analysis MMFF94, AM1, UFFMMFF94, AM1, UFF researchgate.net

Prediction of Metabolic Fate via Computational Approaches

Computational approaches are increasingly used to predict the metabolic fate of drugs and other xenobiotics. nih.gov For 4,5-Dihydroprednisolone, (5beta)-, which is itself a metabolite, computational tools can predict its subsequent biotransformations. These predictions are often based on expert-curated rules of metabolic reactions or on models of specific metabolizing enzymes.

The formation of 4,5-Dihydroprednisolone, (5beta)- from prednisolone is catalyzed by the enzyme steroid 5β-reductase, also known as aldo-keto reductase family 1 member D1 (AKR1D1). ukri.orgresearchgate.net This is a critical Phase I metabolic reaction. pharmgkb.org Once formed, computational models can predict that 4,5-Dihydroprednisolone, (5beta)- may undergo further Phase I reactions, such as hydroxylation (e.g., at the 6β position by CYP3A4) or reduction of the 20-keto group. uio.nopharmgkb.org

Following Phase I modifications, the molecule is likely to undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase its water solubility and facilitate excretion. Computational systems can predict the most likely sites for these conjugations. By integrating data on various metabolic enzymes and reaction rules, these in silico tools can construct a comprehensive metabolic pathway map, providing a global view of the potential fate of 4,5-Dihydroprednisolone, (5beta)- in the body. pharmgkb.orgsmpdb.ca

Reaction TypeParent CompoundKey Enzyme(s)Predicted Metabolite
5β-Reduction PrednisoloneAKR1D1 (5β-Reductase) ukri.orgresearchgate.net4,5-Dihydroprednisolone, (5beta)-
6β-Hydroxylation PrednisoloneCYP3A4 pharmgkb.org6β-Hydroxyprednisolone
20-Keto Reduction Prednisolone20-Ketosteroid Reductases20α/β-Dihydroprednisolone pharmgkb.org
Further Metabolism 4,5-Dihydroprednisolone, (5beta)-Various (e.g., UGTs for conjugation)Conjugated metabolites (e.g., glucuronides)

Environmental and Agri Food Occurrence of Prednisolone Metabolites

Presence and Neo-formation of Prednisolone (B192156) Metabolites in Animal Feedstuffs

The contamination of animal feed with corticosteroids is a significant concern for livestock husbandry and food safety. Prednisolone is banned as a growth promoter in cattle in the European Union, meaning it should not be present in their feed. researchgate.netnih.gov However, studies have detected its presence in commercially available complementary feedstuffs. researchgate.netnih.gov

One notable study found that 95% of feedstuffs collected from farms contained prednisolone. researchgate.netmdpi.com When these same feedstuffs were stored in a laboratory setting, the detection frequency dropped to 31%, suggesting that environmental conditions play a crucial role in its presence. researchgate.netmdpi.com This has led to the hypothesis of "neo-formation," where prednisolone is formed during storage from other precursor substances. researchgate.netnih.govmdpi.com The exact mechanisms of this neo-formation are still under investigation, but it is thought to be related to microbial activity or chemical transformations under certain temperature and humidity conditions. researchgate.net For instance, the in-vitro conversion of cortisol to prednisolone by bacteria found in feces and soil has been studied, indicating a potential pathway for contamination. wur.nl

Table 1: Detection of Prednisolone in Complementary Bovine Feedstuffs

Storage ConditionPercentage of Positive SamplesReference
Farm Storage95% researchgate.netmdpi.com
Laboratory Storage31% researchgate.netmdpi.com

This table illustrates the difference in prednisolone detection rates based on storage conditions, suggesting potential neo-formation.

Bioremediation and Biotransformation of Steroidal Contaminants in Environmental Systems

The microbial transformation of steroids is a well-established field of study, with microorganisms playing a crucial role in both the synthesis and degradation of these compounds. scialert.netresearchgate.netnih.gov This has significant implications for the bioremediation of environments contaminated with steroidal drugs like prednisolone.

Various microorganisms, including bacteria, fungi, and algae, have been shown to biotransform steroidal compounds through reactions such as hydroxylation, dehydrogenation, and reduction. researchgate.net For instance, the transformation of prednisolone to its 20β-hydroxy derivative by Streptomyces roseochromogenes has been reported. nih.gov Similarly, the filamentous fungus Acremonium strictum can transform prednisolone into other steroid compounds. scialert.net Studies have also investigated the potential for microbial transformation of cortisol to prednisolone in urine samples, which could have implications for both environmental monitoring and doping control. nih.gov

The biotransformation of prednisolone can lead to a variety of metabolites. While the formation of hydroxylated and 20-dihydro metabolites is commonly studied, the specific microbial pathways leading to the formation of 4,5-Dihydroprednisolone, (5beta)- are not explicitly detailed in the reviewed literature. However, the reduction of the A-ring double bond is a known microbial steroid transformation, suggesting that the formation of 4,5-dihydroprednisolone from prednisolone by environmental microorganisms is a plausible, though under-researched, pathway. The isolation of microorganisms from soil and water that are capable of degrading steroids underscores the potential for natural attenuation and engineered bioremediation strategies for these contaminants. nih.gov

Table 3: Examples of Microbial Transformation of Prednisolone

MicroorganismTransformation ProductReference
Streptomyces roseochromogenes20β-hydroxy prednisolone nih.gov
Acremonium strictum11β-hydroxyandrost-1,4-dien-3,17-dione and other metabolites scialert.net
Klebsiella sp.Hydroxylated products researchgate.net

This table showcases the capability of different microorganisms to metabolize prednisolone, highlighting the potential for bioremediation.

Future Directions and Emerging Research Avenues for 5β Dihydroprednisolone Studies

Development of Novel Biocatalytic Systems for Stereospecific Steroid Modifications

The synthesis of 5β-dihydrosteroids, a critical step in the production of various steroid-based drugs, has traditionally faced challenges. acs.org Existing plant progesterone (B1679170) 5β-reductases (P5βRs) and animal-derived steroid 5β-reductases often exhibit suboptimal catalytic efficiency and poor expression levels when used in heterologous systems. acs.orgacs.org This has limited the scalability of biocatalytic processes for industrial applications. acs.org

To overcome these limitations, researchers are focusing on the development of novel biocatalytic systems. A key area of advancement is the engineering of bacterial P5βRs. acs.org Through rational design and structural engineering, scientists are improving the catalytic performance of these enzymes. For instance, a substrate characteristics-oriented rational strategy has been employed to enhance the catalytic activity of bacterial P5βR towards progesterone, resulting in a mutant with over 700-fold increased catalytic efficiency compared to the wild type. acs.orgacs.org

These engineered biocatalysts offer a more environmentally friendly and efficient pathway for the synthesis of 5β-dihydrosteroids. acs.org The development of such systems not only provides a potential alternative to conventional chemical methodologies but also opens up possibilities for producing a wider range of stereospecific steroid modifications.

Enzyme SourceLimitationResearch ApproachOutcome
Plant P5βRsSuboptimal catalytic efficiency, poor heterologous expressionGenetic mining and engineeringLimited success in developing industrially scalable processes acs.org
Animal-derived 5β-reductasesInefficient heterologous expression, suboptimal catalytic performanceGenetic mining and engineeringLimited success in developing industrially scalable processes acs.org
Bacterial P5βRsGenerally low catalytic activity towards certain substratesRational design-guided structural engineeringOver 700-fold increase in catalytic efficiency of a mutant enzyme acs.orgacs.org

Advanced Omics Technologies in Comprehensive Steroid Metabolomics

The field of steroid metabolomics is being revolutionized by advanced "omics" technologies, which allow for the comprehensive analysis of the steroid metabolome. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are central to this progress, enabling the profiling of a wide array of steroid metabolites in biological samples. nih.govmdpi.com

These technologies are moving beyond single steroid analysis to multi-steroid profiling, providing a more holistic view of steroid biosynthesis and metabolism. nih.gov The integration of mass spectrometry with machine learning-based data analysis has created a powerful tool for identifying unique steroid signatures associated with various physiological and pathological states. nih.govnih.gov

This comprehensive approach has significant implications for diagnostics and personalized medicine. metwarebio.com For example, urine steroid metabolomics has demonstrated the ability to distinguish between benign and malignant adrenal tumors with high sensitivity and specificity. nih.govoup.com Future research will likely focus on refining these high-throughput methods to make them more accessible for clinical practice and to uncover novel steroid pathways and their roles in human health and disease. nih.gov

TechnologyApplication in Steroid MetabolomicsKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS)Comprehensive urine steroid metabolite profiling. nih.govmdpi.comHigh chromatographic resolution for separating isomers, provides characteristic mass spectra for confident identification. mdpi.com
Ultra-HPLC–Tandem Mass Spectrometry (UHPLC-MS/MS)Analysis of serum and plasma steroids. nih.govIncreasingly replacing immunoassays due to higher specificity and reduced cross-reactivity. nih.gov
Machine LearningAnalysis of complex steroid profile data. nih.govnih.govEnables the identification of distinct "fingerprints" for diagnosing and differentiating diseases. nih.gov

Structure-Based Drug Design Leveraging (5β)-Steroid Scaffolds

The unique three-dimensional structure of 5β-reduced steroids, characterized by a 90° bend at the A/B ring junction, confers distinct biological properties compared to their planar 5α-counterparts. portlandpress.comnih.gov This structural feature is crucial for their roles as ligands for various nuclear receptors, including the farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR). nih.gov

The rigid and conformationally defined nature of the 5β-steroid scaffold makes it an attractive starting point for structure-based drug design. nih.gov By modifying this core structure, it is possible to develop novel therapeutic agents with high target specificity and improved pharmacological profiles. nih.gov The ability of steroids to penetrate biological membranes is an additional advantage in drug development. nih.gov

Recent advances in chemical synthesis are making it easier to access a wider variety of steroid structures, including rare, mirror-image isomers of naturally occurring steroids. drugtargetreview.comdartmouth.edu These "unnatural" enantiomers represent a vast and underexplored area of chemical space with significant potential for the discovery of new medicines. drugtargetreview.comdartmouth.edu Future research in this area will focus on exploring the therapeutic potential of novel 5β-steroid derivatives for a range of conditions, including metabolic and inflammatory diseases.

Structural Feature of 5β-SteroidsBiological ImplicationDrug Design Potential
Bent A/B ring junction portlandpress.comnih.govUnique interaction with nuclear receptors (e.g., FXR, PXR) nih.govDevelopment of selective receptor modulators.
Rigid scaffold nih.govProvides a defined conformation for receptor binding.Facilitates structure-based design of potent and specific ligands.
Lipophilicity nih.govGood penetration of biological membranes. nih.govEnhanced bioavailability and tissue distribution of drug candidates.

Integration of In Silico and Experimental Approaches for Mechanistic Understanding

A deeper mechanistic understanding of how (5β)-Dihydroprednisolone and other 5β-steroids exert their biological effects is crucial for future drug development. The integration of in silico (computational) and experimental approaches is proving to be a powerful strategy in this regard. researchgate.net

In silico techniques, such as molecular docking and molecular dynamics simulations, allow researchers to model the interactions between steroid molecules and their protein targets at an atomic level. nih.govnepjol.info These computational methods can predict the binding affinity and orientation of a ligand within a receptor's binding site, providing insights into the structural basis of its activity. nih.gov The use of computer programs to predict the pharmacological profiles of steroids is also a growing area of research. nih.gov

Experimental validation of these computational predictions is essential. Techniques such as site-directed mutagenesis can be used to probe the role of specific amino acid residues in ligand binding and receptor activation. nih.gov By combining computational modeling with experimental data, researchers can build more accurate models of steroid-receptor interactions and elucidate the mechanisms of action of these complex molecules. This integrated approach will be instrumental in guiding the rational design of new and more effective steroid-based therapies.

ApproachMethodologyContribution to Mechanistic Understanding
In SilicoMolecular docking, molecular dynamics simulations, pharmacological profile prediction. nih.govnepjol.infonih.govPredicts ligand-receptor interactions, binding affinities, and potential biological activities. nih.gov
ExperimentalSite-directed mutagenesis, X-ray crystallography. nih.govValidates computational models and provides definitive structural information.
IntegratedCombination of computational modeling and experimental validation.Provides a comprehensive and detailed understanding of the molecular mechanisms of steroid action.

Q & A

Basic Research: Synthesis and Characterization

Q: What are the recommended methods for synthesizing 4,5-Dihydroprednisolone (5β) with high stereochemical purity? A: Synthesis typically involves selective hydrogenation of prednisolone derivatives. Key steps include:

  • Catalytic hydrogenation : Use Pd/C or PtO₂ under controlled H₂ pressure to reduce the Δ⁴,⁵ double bond while preserving the 5β configuration .
  • Stereochemical monitoring : Employ NMR (¹H and ¹³C) to confirm the 5β configuration via coupling constants (e.g., J₅β-H,6-H ~2–3 Hz) and NOE correlations .
  • Purification : Reverse-phase HPLC with C18 columns and methanol/water gradients ensures removal of α-isomer contaminants .

Basic Research: Analytical Validation

Q: How can researchers validate the stability and purity of 4,5-Dihydroprednisolone (5β) in experimental settings? A: Implement a multi-modal analytical workflow:

  • Stability assays : Conduct accelerated degradation studies under varying pH (2–9), temperatures (4–37°C), and light exposure. Monitor degradation products via LC-MS .
  • Purity assessment : Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity (expected [M+H]⁺: m/z 378.19) and quantify impurities (<0.5% w/w) .
  • Bioactivity correlation : Cross-validate purity with in vitro glucocorticoid receptor (GR) binding assays to ensure functional integrity .

Advanced Research: Mechanistic Studies

Q: What experimental models are suitable for investigating the anti-inflammatory mechanisms of 4,5-Dihydroprednisolone (5β) in epithelial cells? A: Prioritize models that mimic glucocorticoid-responsive pathways:

  • In vitro : Use LPS-stimulated Caco-2 or HT-29 cells to assess suppression of NLRP3 inflammasome activity (e.g., caspase-1, IL-1β) via PI(4,5)P2-NNMT-RBP4 pathways .
  • Ex vivo : Isolated colonic mucosa from DSS-induced colitis models can quantify epithelial barrier restoration (e.g., transepithelial electrical resistance, TEER) .
  • Gene silencing : Knockdown NNMT or RBP4 via siRNA to validate their roles in mediating the compound’s effects .

Advanced Research: Data Contradictions

Q: How should researchers address discrepancies in reported glucocorticoid receptor (GR) binding affinities of 4,5-Dihydroprednisolone (5β)? A: Systematic reconciliation involves:

  • Assay standardization : Compare results across GRα/GRβ isoforms using radioligand binding (³H-dexamethasone) vs. fluorescence polarization assays .
  • Structural analysis : Perform molecular docking simulations (e.g., AutoDock Vina) to assess ligand-receptor interactions, focusing on C5β-H’s steric effects on GR’s ligand-binding domain .
  • Contextual factors : Control for cell type-specific co-regulators (e.g., SRC-1, NCoR) that modulate GR activation thresholds .

Advanced Research: Metabolic Pathways

Q: What methodologies are recommended to study the metabolic fate of 4,5-Dihydroprednisolone (5β) in hepatic systems? A: Combine in vitro and in silico approaches:

  • In vitro metabolism : Use human liver microsomes (HLM) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation at C6β). UPLC-QTOF-MS detects metabolites with mass shifts (e.g., +16 Da for hydroxylation) .
  • Enzyme mapping : Inhibitor screening (e.g., ketoconazole for CYP3A4) pinpoints dominant cytochrome P450 isoforms involved .
  • Predictive modeling : Tools like ADMET Predictor® or SwissADME forecast bioavailability and potential drug-drug interactions .

Advanced Research: Cross-Disciplinary Applications

Q: How can 4,5-Dihydroprednisolone (5β) be leveraged to study glucocorticoid-mediated endothelial dysfunction? A: Integrate vascular biology and molecular pharmacology techniques:

  • Vasoreactivity assays : Measure aortic ring relaxation in testosterone-pretreated rat models to assess GR-dependent Ca²⁺ channel modulation .
  • Transcriptomics : RNA-seq of endothelial cells treated with 4,5-Dihydroprednisolone (5β) vs. dexamethasone identifies unique GR-responsive genes (e.g., AT2R downregulation) .
  • Shear stress models : Apply laminar flow systems to study compound effects on endothelial nitric oxide synthase (eNOS) under pro-inflammatory conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.